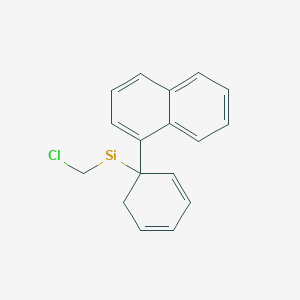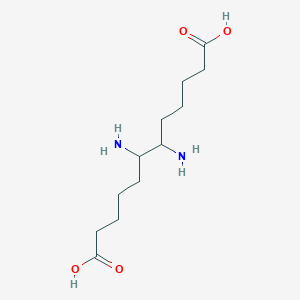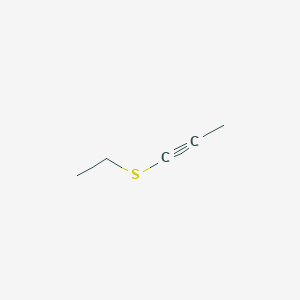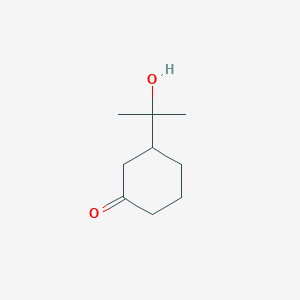![molecular formula C13H21ClN2O B14706976 1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea CAS No. 15004-38-3](/img/structure/B14706976.png)
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a tricyclo[3.3.1.13,7]decane core, which is a rigid, cage-like structure, combined with a urea moiety and a chloroethyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the tricyclo[3.3.1.13,7]decane core, which can be derived from readily available precursors through a series of cyclization reactions.
Chloroethylation: The introduction of the chloroethyl group is achieved through a nucleophilic substitution reaction, where a suitable chloroethylating agent reacts with the tricyclo[3.3.1.13,7]decane derivative.
Urea Formation: The final step involves the formation of the urea moiety by reacting the chloroethylated tricyclo[3.3.1.13,7]decane with an isocyanate or a related reagent under controlled conditions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents may lead to the formation of corresponding oxides or hydroxyl derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carbon dioxide.
Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea has found applications in various scientific research fields:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, owing to its unique structure and reactivity.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with cellular proteins, enzymes, or DNA, leading to alterations in cellular functions.
Pathways: It may induce cell cycle arrest, apoptosis, or other cellular responses through the modulation of signaling pathways.
Comparison with Similar Compounds
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-cyclohexylurea: This compound has a simpler cyclohexyl core, making it less rigid and potentially less reactive.
1-(2-Chloroethyl)-3-adamantylurea: Featuring an adamantane core, this compound shares some structural similarities but differs in its steric and electronic properties.
The uniqueness of this compound lies in its tricyclic structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
15004-38-3 |
|---|---|
Molecular Formula |
C13H21ClN2O |
Molecular Weight |
256.77 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C13H21ClN2O/c14-1-2-15-12(17)16-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1-8H2,(H2,15,16,17) |
InChI Key |
WUTONTJCPFWKLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


pentasilolane](/img/structure/B14706902.png)
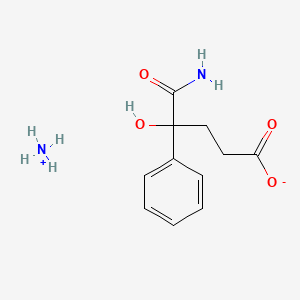
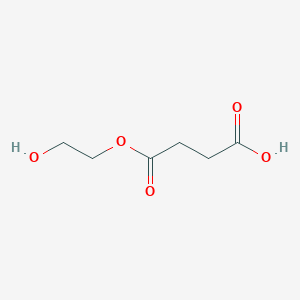
![Tetrakis[(trifluoromethyl)sulfanyl]ethene](/img/structure/B14706917.png)
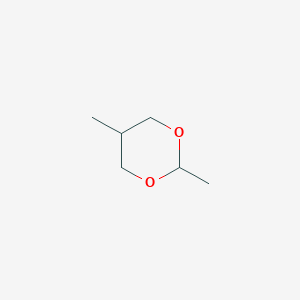
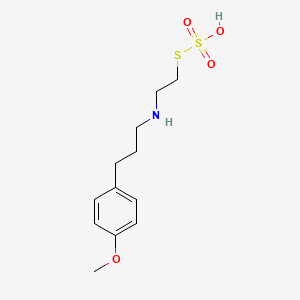
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
![Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14706963.png)
